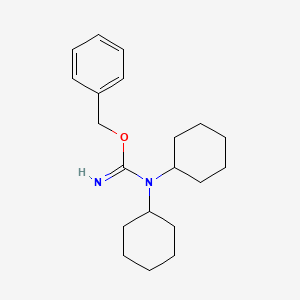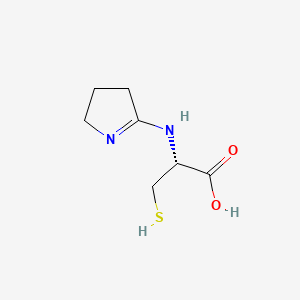
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is a compound that features a unique combination of a cysteine amino acid and a pyrrolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-cysteine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, β-mercaptoethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced thiols: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Applications De Recherche Scientifique
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to the presence of cysteine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, proteins, and other biomolecules that contain reactive thiol groups.
Pathways Involved: Redox reactions, detoxification pathways, and protein folding mechanisms.
Comparaison Avec Des Composés Similaires
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- can be compared with other similar compounds such as:
L-Cysteine: Lacks the pyrrolidine ring, making it less versatile in certain chemical reactions.
N-Acetylcysteine: Contains an acetyl group instead of the pyrrolidine ring, commonly used as a mucolytic agent.
Pyrrolidine derivatives: Similar in structure but may lack the thiol group, affecting their reactivity and applications.
Propriétés
Numéro CAS |
105099-07-8 |
|---|---|
Formule moléculaire |
C7H12N2O2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
(2R)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H12N2O2S/c10-7(11)5(4-12)9-6-2-1-3-8-6/h5,12H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
YXFIYUWSSPOXMN-YFKPBYRVSA-N |
SMILES isomérique |
C1CC(=NC1)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1CC(=NC1)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
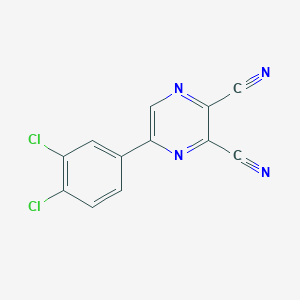
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
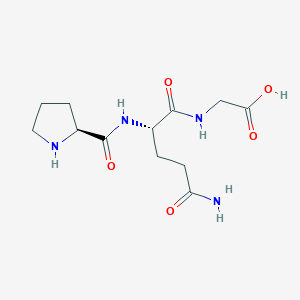
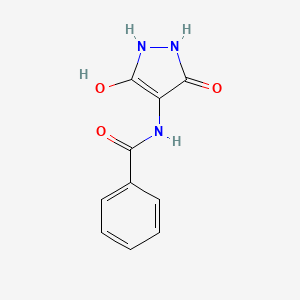

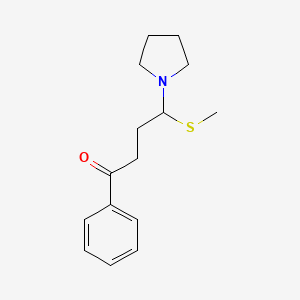
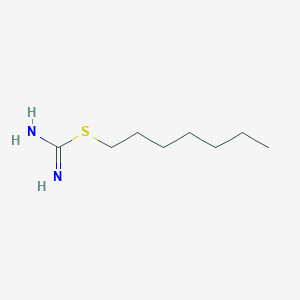
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
